ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a benzothiazole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,1-dioxido-3-oxo-1,2-benzothiazole with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetate
- Ethyl cyano (3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetate
- 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Uniqueness
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of benzothiazole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 24683-20-3) is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N O5S with a molecular weight of approximately 269.27 g/mol. The structure includes a benzothiazole moiety that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H11N O5S |
Molecular Weight | 269.27 g/mol |
CAS Number | 24683-20-3 |
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against a range of bacteria and fungi. For instance, research has demonstrated that related benzothiazole compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A specific focus on the structure–activity relationship (SAR) has revealed that modifications in the benzothiazole framework can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from benzothiazoles have shown significant antiproliferative effects in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The IC50 values for these compounds often fall within the low micromolar range, indicating promising anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some benzothiazole derivatives have been identified as inhibitors of the Raf kinase pathway, which is crucial in many cancers .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating various benzothiazole derivatives for their antibacterial properties, ethyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.015 μg/mL to 0.25 μg/mL against clinical isolates such as Streptococcus pneumoniae and Staphylococcus aureus . This highlights the potential application of these compounds in treating bacterial infections.
Case Study 2: Anticancer Activity
Another investigation focused on a series of benzothiazoles demonstrated that specific modifications could lead to enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The most potent compounds achieved IC50 values below 10 μM . This underscores the importance of structural optimization in developing effective anticancer agents.
Properties
Molecular Formula |
C16H15N3O6S2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S2/c1-3-25-15(22)13-9(2)17-16(26-13)18-12(20)8-19-14(21)10-6-4-5-7-11(10)27(19,23)24/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
InChI Key |
ZWICEMDSIRBUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Origin of Product |
United States |
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